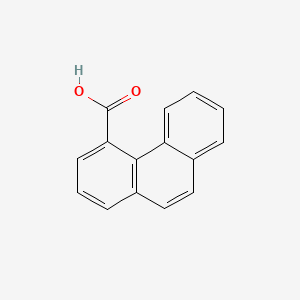

4-Phenanthrenecarboxylic acid

Description

Contextual Significance in Organic Chemistry and Environmental Science

In the field of organic chemistry , 4-phenanthrenecarboxylic acid is a valuable synthetic intermediate. ontosight.ai The carboxylic acid group provides a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecules. It serves as a building block for phenanthrene (B1679779) derivatives, which are explored for various applications. The phenanthrene core itself imparts specific electronic and steric properties that are of fundamental interest in the study of polycyclic aromatic systems.

From an environmental science perspective, this compound is significant as a metabolite in the biodegradation of larger, more complex PAHs. ontosight.airesearchgate.net For instance, it has been identified as a key intermediate in the degradation pathways of pyrene (B120774) by various bacterial strains, including Mycobacterium species. mdpi.com Its formation is a crucial step in the natural attenuation of PAH pollutants in contaminated environments. researchgate.net Researchers study this compound to understand the mechanisms of microbial degradation, which can inform bioremediation strategies for PAH-contaminated soil and water. ontosight.ai

Significance of this compound Across Fields

| Field | Significance | Research Focus |

|---|---|---|

| Organic Chemistry | Synthetic Intermediate, Building Block | Synthesis of complex phenanthrene derivatives, Study of PAH reactivity. ontosight.ai |

| Environmental Science | Biodegradation Metabolite | Understanding microbial degradation pathways of PAHs like pyrene, Developing bioremediation techniques. ontosight.airesearchgate.netmdpi.comresearchgate.net |

Historical Development and Evolution of Research Trajectories

The study of this compound is rooted in the broader historical investigation of phenanthrene, which was first isolated from coal tar in 1872. This discovery paved the way for the exploration of its many derivatives. Systematic research into the monocarboxylic acids of phenanthrene gained significant momentum in the mid-twentieth century.

A notable milestone was a 1957 publication in the Journal of the American Chemical Society detailing a new synthesis and reactions of this compound. acs.org This work provided researchers with reliable methods to access the compound, enabling more extensive investigation into its properties. Early research focused heavily on synthesis methods, such as the oxidation of corresponding alkylphenanthrenes or direct carboxylation, and the characterization of its fundamental chemical properties. ontosight.ai The evolution of analytical techniques, from simple melting point determination to advanced spectroscopic methods like NMR and mass spectrometry, has allowed for increasingly detailed structural confirmation and study of its reactivity. More recent research trajectories have shifted towards its role in biological and environmental systems, particularly as an indicator of PAH metabolism by microorganisms. researchgate.netresearchgate.net

Key Historical Milestones in Phenanthrene Carboxylic Acid Research

| Year | Milestone | Significance |

|---|---|---|

| 1872 | Discovery of Phenanthrene | Opened the field for the study of its derivatives. |

| Mid-20th Century | Increased focus on Phenanthrene Carboxylic Acids | Systematic synthesis and characterization of the five monocarboxylic acid isomers. |

| 1957 | Publication of a new synthesis for this compound | Provided a reliable synthetic route, facilitating broader research. acs.org |

| Late 20th - Early 21st Century | Shift in Research Focus | Increased investigation into its role as a metabolite in bioremediation and its application in materials science. researchgate.netresearchgate.net |

Interdisciplinary Relevance in Contemporary Chemical Sciences

The relevance of this compound extends beyond its core importance in organic and environmental chemistry, touching upon several other scientific disciplines.

In materials science , the rigid, planar, and aromatic structure of the phenanthrene core is a desirable feature for creating organic electronic materials. Derivatives of phenanthrene carboxylic acids are investigated as building blocks for organic semiconductors and fluorescent materials due to their intrinsic photophysical properties. ontosight.ai

The compound also plays a role in photochemistry . The phenanthrene moiety is a well-known chromophore, and its derivatives are used to study photochemical reactions, such as [2+2] cycloadditions. oup.comoup.com Understanding how the structure of compounds like this compound influences photochemical processes provides fundamental insights into light-induced chemical transformations. oup.com

Furthermore, its identification as a specific metabolite in certain anaerobic bacteria, such as Geobacter sulfurreducens, connects its study to microbiology and biogeochemistry . researchgate.net Its presence in environmental samples can serve as a biomarker for specific microbial activities related to the carbon cycle and pollutant degradation. researchgate.net

Interdisciplinary Roles of this compound

| Discipline | Relevance and Application |

|---|---|

| Materials Science | Building block for organic semiconductors and fluorescent materials. |

| Photochemistry | Model compound for studying photochemical cycloaddition reactions and exciplex behavior. oup.comoup.com |

| Microbiology & Bioremediation | Key metabolite in the bacterial degradation of PAHs; biomarker for microbial activity. ontosight.aimdpi.comresearchgate.net |

| Medicinal Chemistry | Serves as a scaffold or starting material for the synthesis of novel compounds with potential biological activity. ontosight.aiontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZVGTSZLAQRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194989 | |

| Record name | 4-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42156-92-3 | |

| Record name | 4-Phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42156-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenanthrenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042156923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenanthrenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthrene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthesis Routes

The preparation of 4-phenanthrenecarboxylic acid can be broadly categorized into two main strategies: the functionalization of a pre-existing phenanthrene (B1679779) core and the construction of the phenanthrene ring system with the carboxylic acid group already incorporated or introduced during the cyclization process.

Oxidation-Based Strategies for Carboxylic Acid Introduction

Oxidation reactions are a common and direct method for introducing a carboxylic acid group onto the phenanthrene skeleton. These strategies typically involve the oxidation of a suitable precursor, such as a methyl group or the aromatic ring itself.

A primary route to this compound involves the oxidation of 4-methylphenanthrene (B104401). ontosight.ai This method leverages the relative ease of oxidizing an alkyl side chain on an aromatic ring to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and yield. While specific conditions for the oxidation of 4-methylphenanthrene to the corresponding carboxylic acid are a logical synthetic route, detailed examples in the provided search results focus on other isomers or related structures. For instance, studies on the microbial oxidation of 2-methylnaphthalene (B46627) have shown the formation of 2-naphthoic acid, indicating that similar biological or chemical oxidation of the methyl group on phenanthrene is a viable pathway. scispace.com

| Oxidizing Agent | Substrate | Product | Yield | Reference |

| Potassium Permanganate (KMnO4) | 3-Methylchrysene | Chrysene-3-carboxylic acid | 25% | mdpi.com |

This table illustrates a related oxidation of a methylated polycyclic aromatic hydrocarbon, a reaction type analogous to the synthesis of this compound from 4-methylphenanthrene.

Direct oxidation of the phenanthrene ring can also yield carboxylic acid derivatives. A common method involves the use of strong oxidizing agents like potassium dichromate in the presence of an acid. smolecule.com This approach can lead to the formation of phenanthrene-9,10-quinone, which upon further oxidation can undergo ring cleavage to produce diphenic acid. However, under controlled conditions, it is possible to achieve carboxylation. For example, direct carboxylation of phenanthrene to yield 9-phenanthrenecarboxylic acid has been achieved using carbon dioxide in the presence of a Lewis acid like aluminum bromide. researchgate.net While this method has been demonstrated for the 9-position, its application for the synthesis of the 4-isomer would depend on the regioselectivity of the carboxylation reaction.

| Reagent | Substrate | Product | Yield | Reference |

| CO2, AlBr3 | Phenanthrene | 9-Phenanthrenecarboxylic acid | 34% | researchgate.net |

This table shows the direct carboxylation of phenanthrene, a method that could potentially be adapted for the synthesis of this compound.

Oxidative cleavage of a fused ring system can be a strategic approach to introduce a carboxylic acid group. For instance, the oxidation of 4,5-methylenephenanthrene has been reported to yield this compound as one of the products. acs.org This method involves the cleavage of the bond connecting the methylene (B1212753) group to the phenanthrene core. Another example of oxidative cleavage is seen in the synthesis of a 7-deoxypancratistatin (B1221876) derivative, where a phenanthrene intermediate undergoes oxidative cleavage to furnish a carboxylic acid derivative. nih.govacs.orgimc.ac.at

Cyclization and Annulation Approaches

Building the phenanthrene skeleton through cyclization reactions is a powerful strategy that allows for the pre-installation of functional groups, including the carboxylic acid moiety or its precursor.

| Reactant | Reagent | Intermediate | Final Product | Yield (Cyclization) | Reference |

| Ethyl 3-carboethoxy-2-keto-γ-(2-naphthyl)-pentanoate | 20% Sulfuric Acid | 1,2-Dihydro-4-phenanthrenecarboxylic acid | This compound | 75% | acs.org |

This table details a key intramolecular cyclization route for the synthesis of this compound.

Palladium-Catalyzed Annulation of Biphenyl (B1667301) Precursors

The formation of the phenanthrene ring system from biphenyl precursors via palladium-catalyzed annulation represents a powerful strategy in organic synthesis. These methods offer a high degree of control over the final structure. A common approach involves the intramolecular or intermolecular cyclization of appropriately substituted biphenyls.

Palladium-catalyzed reactions of aryl iodides with alkynes are particularly effective for creating polycyclic aromatic compounds. cdnsciencepub.com The annulation of 2-iodobiphenyls with internal alkynes, for instance, has been demonstrated to produce 9,10-disubstituted phenanthrenes. cdnsciencepub.com This strategy allows for the direct construction of the core phenanthrene structure with substituents at key positions.

A notable example is the reaction of diethyl 2,2′-diiodo-4,4′-biphenyldicarboxylate with diarylacetylenes. In the presence of a palladium(II) acetate (B1210297) catalyst, potassium carbonate, and tetrabutylammonium (B224687) bromide (Bu4NBr) in dimethylformamide (DMF), this reaction yields 4-methyl-9,10-diaryl-2,7-phenanthrenedicarboxylic acid diethyl esters. cdnsciencepub.com The process involves the formation of two new carbon-carbon bonds in a one-pot synthesis. The regioselectivity of the annulation with nonsymmetrical diarylalkynes is primarily governed by electronic factors. cdnsciencepub.com

Table 1: Conditions for Palladium-Catalyzed Annulation of a Biphenyl Precursor cdnsciencepub.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Additives | Solvent | Temperature | Product Type |

|---|

This methodology highlights the utility of palladium catalysis in forging complex aromatic systems from readily available biphenyl starting materials, providing a direct route to functionalized phenanthrene dicarboxylates.

Construction of the Phenanthrene Skeleton with Pre-installed Carboxyl Groups

Synthesizing the phenanthrene skeleton with carboxyl groups already incorporated into the precursors is a strategic approach that circumvents potential issues with regioselectivity and harsh conditions associated with post-synthesis oxidation or carboxylation of the parent phenanthrene. oup.com This method allows for precise placement of the carboxylic acid functionality on the aromatic framework.

The Haworth synthesis is a classic method that exemplifies this strategy. It typically begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640). smolecule.com The reaction conditions, particularly temperature, are crucial for determining the position of acylation. To favor the formation of the precursor needed for phenanthrene, the reaction is conducted at temperatures above 60 °C to ensure acylation occurs at the beta-position (C-2) of naphthalene. smolecule.com The resulting keto-acid undergoes a series of transformations, including reduction and cyclization, to build the phenanthrene ring system with a carboxylic acid group integrated from the initial anhydride reactant. smolecule.com

Another powerful technique is the palladium-catalyzed cyclization of precursors like 2-iodobiphenyl-4,5-dicarboxylic acid dimethyl ester. oup.com Reaction with an alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₄, followed by hydrolysis of the ester groups, yields a phenanthrene-dicarboxylic acid. oup.com This method can achieve high yields, often exceeding 60%, and offers excellent control over the final product structure. oup.com

Table 2: Example of Palladium-Catalyzed Cyclization with a Pre-installed Carboxyl Group Precursor oup.com

| Precursor | Reagent | Catalyst | Base | Solvent | Temperature | Yield |

|---|

These methods underscore the synthetic advantage of incorporating carboxyl functionalities at an early stage, enabling the targeted synthesis of specific phenanthrenecarboxylic acids.

Carboxylation and Esterification Techniques

Direct Carboxylation of Phenanthrene

Direct carboxylation involves the introduction of a carboxyl group onto the phenanthrene ring in a single step. This is a challenging transformation due to the multiple reactive sites on the aromatic core. oup.com However, methods using carbon dioxide (CO₂) as the carboxylating agent have been developed.

Lewis acid-mediated carboxylation allows for the direct and regioselective functionalization of phenanthrene with CO₂. oup.com In the presence of aluminum bromide (AlBr₃) in benzene (B151609), phenanthrene reacts with CO₂ under pressure (3.0 MPa) at 40°C to produce 9-phenanthrenecarboxylic acid as the main product in a 34% yield. oup.com The reaction demonstrates high regioselectivity for the 9-position, which is the most reactive site for electrophilic substitution on phenanthrene. oup.comnumberanalytics.com

The efficiency of this Lewis acid-mediated reaction can be significantly improved by the addition of a triaryl- or trialkylsilyl chloride. nih.govacs.org When phenanthrene is treated with CO₂ in the presence of one molar equivalent each of AlBr₃ and triphenylsilyl chloride (Ph₃SiCl), the yield of 9-phenanthrenecarboxylic acid increases dramatically to 98%. nih.govacs.org The silyl (B83357) chloride is believed to activate the CO₂ in cooperation with the Lewis acid. nih.govacs.org

Advanced photochemical methods also provide a route for direct carboxylation. The UV light-driven dicarboxylation of phenanthrene with CO₂ can produce trans-9,10-dihydrophenanthrene-9,10-dicarboxylic acid. nso-journal.org More recently, a redox-neutral C-H carboxylation of arenes using a photocatalytic approach has been developed, where an excited anthrolate anion photocatalyst reduces the aromatic compound to a radical anion, which then reacts with CO₂. chemrxiv.org

Table 3: Comparison of Direct Carboxylation Methods for Phenanthrene

| Method | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Lewis Acid-Mediated | Phenanthrene, CO₂, AlBr₃ | Benzene, 3.0 MPa, 40 °C, 24 h | 9-Phenanthrenecarboxylic acid | 34% | oup.com |

| Enhanced Lewis Acid | Phenanthrene, CO₂, AlBr₃, Ph₃SiCl | Chlorobenzene, 3.0 MPa, 40 °C, 24 h | 9-Phenanthrenecarboxylic acid | 98% | nih.gov, acs.org |

Esterification of this compound

This compound, like other aromatic carboxylic acids, can be readily converted into its corresponding esters. ontosight.ai Esterification is a fundamental reaction that modifies the properties of the carboxylic acid, for instance, by increasing its solubility in organic solvents or protecting the carboxyl group during subsequent synthetic steps.

A standard and widely used method for this transformation is Fischer esterification. This process involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst. smolecule.com Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. smolecule.com The reaction is typically performed under heating to drive the equilibrium towards the ester product by removing the water formed during the process. smolecule.com

For the synthesis of methyl 4-phenanthrenecarboxylate, this compound would be refluxed with an excess of methanol and a catalytic amount of sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent elimination of water yields the final ester product.

Derivatization to Acid Chlorides and Amides

The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of other important derivatives, most notably acid chlorides and amides.

Acid Chlorides: The conversion of a carboxylic acid to an acid chloride is a crucial step for activating the carboxyl group for further nucleophilic acyl substitution reactions. A common and effective method for this transformation is the reaction of the carboxylic acid with oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂). nih.gov For instance, a phenanthrene-9-carboxylic acid has been successfully converted to its corresponding acyl chloride through treatment with oxalyl chloride. nih.gov This reaction is often performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or benzene. The byproducts of this reaction, such as CO, CO₂, and HCl (from oxalyl chloride), are gaseous, which simplifies purification of the resulting acid chloride.

Amides: Phenanthrenecarboxamides are another important class of derivatives. They are typically synthesized from the corresponding acid chloride. The activated acyl chloride readily reacts with a primary or secondary amine (or ammonia) to form the C-N amide bond. This reaction is highly efficient and provides a general route to a wide variety of N-substituted amides. For example, N-(aminoalkyl)phenanthrenecarboxamides have been synthesized and studied. researchgate.net The synthesis of a trans-1,3,4,9,10,10a-hexahydro-6-methoxy-9-oxo-4a(2H)-phenanthrenecarboxamide has also been reported as a key intermediate in the synthesis of more complex structures. cdnsciencepub.com

Advanced Electrochemical Synthesis

Electrochemical methods offer a sustainable and powerful alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. In the context of phenanthrene chemistry, electrochemical techniques have been explored for both the construction of the ring system and its functionalization.

While the direct electrochemical synthesis of this compound is not widely documented, related electrochemical reactions on polycyclic aromatic hydrocarbons (PAHs) have been reported. For instance, electrochemical methods can be used to synthesize electroactive films from smaller PAHs like benzo(a)pyrene by applying an electric potential. abo.fi

More relevant to carboxylation, electrochemical methods can be used to generate reactive species that participate in C-C bond formation. An electrochemical cascade dicarboxylation of alkynyl groups has been reported, which is initiated by the generation of aryl radicals via an electron-transfer mediator. nso-journal.org This radical then undergoes addition to form an alkenyl radical, which can participate in further cyclization and carboxylation steps. nso-journal.org Although this is a method for ring construction rather than direct functionalization of a pre-formed phenanthrene, it highlights the potential of electrochemistry in building complex carboxylated aromatic systems.

In the context of biomass electro-valorization, phenanthrene carboxylic acid has been identified as a product, though in very low yields (less than 0.5%). researchgate.net This suggests that electrochemical oxidative pathways exist for the formation of such compounds, although they are not yet synthetically viable. The field of organic electrochemistry is rapidly advancing, and these methods hold promise for the future development of efficient and environmentally benign syntheses of functionalized PAHs like this compound. rsc.org

Electrooxidative Decarboxylative Functionalization

Electrooxidative decarboxylation serves as a potent method for the transformation of carboxylic acids into reactive radical intermediates. nih.gov This process involves the electrochemical removal of a carboxyl group, leading to the formation of a carbon-centered radical that can participate in various subsequent reactions. nih.govresearchgate.net The initial step requires the formation of a transient carboxyl radical, which then undergoes rapid decarboxylation, releasing carbon dioxide and generating an alkyl or aryl radical. nih.gov

The application of this methodology to this compound would proceed through the initial oxidation of the carboxylate to a phenanthrenylcarboxyl radical. This intermediate would then readily lose CO₂, forming a phenanthren-4-yl radical. The fate of this radical is dependent on the reaction conditions, but common transformations include homocoupling or further oxidation followed by capture by the solvent. nih.gov

Recent advancements in this field have focused on merging electrochemistry with photocatalysis to achieve direct decarboxylative C-H alkylation and carbamoylation of heteroaromatic compounds through hydrogen evolution. nih.gov While not directly demonstrated on this compound, these methods highlight the potential for its use in forming new carbon-carbon bonds under relatively mild conditions. nih.govrsc.org

Catalyst-Controlled Electrooxidation Methodologies

A significant challenge in electrooxidative decarboxylation is controlling the reactivity of the generated radical to avoid undesired side reactions like homocoupling. nih.gov Catalyst-controlled electrooxidation methodologies have emerged to address this, enabling more selective and efficient functionalization. nih.gov This strategy often involves the use of metal catalysts that can interact with the radical intermediate, guiding its subsequent transformations. nih.gov

One innovative approach leverages the formation of self-assembled monolayers (SAMs) of the carboxylate substrate on the anode surface. nih.gov This promotes the selective oxidation of the adsorbed carboxylate even in the presence of an oxidatively sensitive catalyst. nih.gov Consequently, the reactions can be performed at lower potentials and with greater efficiency. nih.gov Iron complexes, for instance, have been successfully used to catalyze the selective radical addition of the generated alkyl radicals to olefins in a Giese-type reaction. nih.govthieme-connect.de

For this compound, a catalyst-controlled electrooxidation could enable its coupling with a variety of radical acceptors. The general mechanism, as established for other carboxylic acids, would involve the formation of the phenanthren-4-yl radical, which is then trapped by a catalyst-alkene complex, leading to the formation of a new carbon-carbon bond. nih.gov

| Methodology | Key Features | Potential Application for this compound |

| Electrooxidative Decarboxylation | Forms a radical intermediate via oxidation and loss of CO₂. nih.gov | Generation of a phenanthren-4-yl radical for further functionalization. |

| Catalyst-Controlled Electrooxidation | Uses metal catalysts (e.g., Iron) to direct the reactivity of the radical intermediate. nih.govthieme-connect.de | Selective C-C bond formation, such as addition to olefins. |

| Electrophotocatalysis | Merges electrochemistry and photocatalysis for efficient coupling reactions. nih.gov | C-H functionalization of other substrates using the phenanthrenyl moiety. |

Reactivity and Reaction Mechanisms

Fundamental Transformations of the Carboxylic Acid Moiety

As a carboxylic acid, this compound is capable of donating a proton from its carboxyl group, thus exhibiting acidic properties. In aqueous solutions, it can ionize to a limited extent, forming a carboxylate anion (phenanthren-4-oate) and a hydronium ion. libretexts.org The presence of the large, hydrophobic phenanthrene ring system suggests that its solubility in water is low.

However, like other carboxylic acids, it readily reacts with bases to form salts. libretexts.org Treatment with strong bases like sodium hydroxide (B78521) or weaker bases such as sodium bicarbonate will neutralize the acid to produce the corresponding sodium salt (sodium 4-phenanthrenecarboxylate) and water. libretexts.org In the reaction with bicarbonate, carbon dioxide gas is also evolved. libretexts.org These salts are ionic compounds and are typically much more soluble in water than the parent acid. libretexts.org

The formation of salts with organic amines, such as methylamine (B109427) or piperidine, is also feasible and is a common strategy in medicinal chemistry to improve the solubility and handling of acidic compounds. google.com The bactericidal activity of ecabet (B36187) sodium, a salt of a sulfonated phenanthrenecarboxylic acid derivative, has been noted under acidic conditions, highlighting the potential biological relevance of such salts. nih.gov

The carboxylic acid group of this compound can undergo esterification, a fundamental transformation in organic synthesis. vulcanchem.com The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com

The mechanism of Fischer esterification is a reversible, multi-step process: masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The reverse reaction, acid-catalyzed ester hydrolysis, follows the same mechanistic pathway in reverse, requiring the presence of excess water. masterorganicchemistry.com According to density functional theory (DFT) calculations, the key rate-controlling step in both esterification and hydrolysis is the initial protonation, which generates a highly active acylium ion intermediate. rsc.org

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, 4-(hydroxymethyl)phenanthrene. This transformation is typically achieved using powerful reducing agents. smolecule.com

Common reagents for the reduction of carboxylic acids include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards carboxylic acids and may require specific conditions. smolecule.com The reaction with LiAlH₄ is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

The general steps for the reduction are:

Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride reagent.

Coordination and Hydride Transfer: The lithium ion coordinates to the carbonyl oxygen, and a hydride ion is delivered to the carbonyl carbon.

Second Hydride Transfer: A second equivalent of the hydride reagent reduces the intermediate aldehyde to an alkoxide.

Protonation: Aqueous workup protonates the alkoxide to yield the primary alcohol.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenanthrene Core

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org For instance, the nitration of benzene derivatives typically involves the use of a nitrating mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgmasterorganicchemistry.com Similarly, halogenation is often catalyzed by a Lewis acid, such as iron halides (e.g., FeBr₃) or aluminum halides (e.g., AlCl₃), which polarizes the halogen molecule to create a stronger electrophile. wikipedia.orgmasterorganicchemistry.com

While phenanthrene itself is more reactive than benzene, the presence of the deactivating carboxylic acid group at the 4-position makes electrophilic substitution on this compound more challenging. The substitution will preferentially occur on the rings that are not substituted with the carboxyl group, and at positions that are electronically favored and sterically accessible.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the intermediate Meisenheimer complex. libretexts.org For an aryl halide derivative of this compound to undergo SNAr, it would need a leaving group (like a halogen) and the reaction would be facilitated by the presence of other strong electron-withdrawing groups on the ring system.

A study from 1957 described the synthesis of this compound and its subsequent conversion to 4-aminophenanthrene and 4,5-phenanthrylene ketone. researchgate.net The conversion to 4-phenanthrene isocyanate via the Schmidt reaction was also reported. researchgate.net

Table 1: Common Electrophilic Aromatic Substitution Reactions and Reagents

| Reaction | Reagent(s) | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ (Halonium ion) |

| Sulfonation | Fuming H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylium ion |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Carbocation |

Decarboxylative Functionalization Pathways

Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, utilizing readily available carboxylic acids as starting materials. sioc.ac.cnnih.gov These methods often proceed via radical intermediates and can be initiated under mild conditions, including through the use of photoredox catalysis. sioc.ac.cnnih.gov

The core principle involves the removal of the carboxyl group, often as carbon dioxide, to generate a radical or an organometallic intermediate that can then participate in a variety of bond-forming reactions. researchgate.net This approach avoids the often harsh conditions required for traditional methods.

Recent advancements have highlighted the use of dual catalytic systems, combining photoredox catalysis with another catalytic process, such as transition metal catalysis, to achieve transformations that are otherwise difficult. sioc.ac.cn For instance, the combination of a photoredox catalyst with a nickel or palladium catalyst has enabled cross-coupling reactions. sioc.ac.cn In a typical photoredox cycle, the photoexcited catalyst can oxidize a deprotonated carboxylic acid, leading to decarboxylation and the formation of a radical species. sioc.ac.cn This radical can then engage in a separate catalytic cycle with a transition metal to form new carbon-carbon or carbon-heteroatom bonds.

Another innovative approach involves hydrogen-atom transfer (HAT) from the carboxylic acid O-H bond. nih.gov This method allows for decarboxylative functionalization under redox-neutral conditions. nih.gov For example, the use of N-xanthylamides can facilitate decarboxylative xanthylation, providing a versatile intermediate for further synthetic modifications. nih.gov

While specific studies on the decarboxylative functionalization of this compound are not detailed in the provided search results, the general principles of these methodologies are applicable. The phenanthrenyl radical generated from decarboxylation could be trapped by various reagents to introduce new functional groups onto the phenanthrene core.

Table 2: Examples of Decarboxylative Functionalization Methods

| Method | Key Features | Initiator/Catalyst |

| Photoredox Catalysis | Mild, visible-light induced, radical pathway | Photocatalyst (e.g., Iridium or Ruthenium complexes) |

| Dual Photoredox/Transition Metal Catalysis | Enables cross-coupling reactions | Photocatalyst + Transition Metal Catalyst (e.g., Ni, Pd) |

| Hydrogen-Atom Transfer (HAT) | Redox-neutral conditions | N-xanthylamides |

| Barton Decarboxylation | Via thiohydroxamate esters | - |

| Kolbe Electrolysis | Electrochemical oxidation | Electric current |

Mechanistic Investigations of Complex Reactions

The investigation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For complex molecules like this compound, mechanistic studies can elucidate the intricate pathways of a reaction, including the formation of intermediates and transition states.

In the context of decarboxylative functionalization, mechanistic studies often focus on the generation and fate of the radical intermediates. For example, in dual photoredox/palladium-catalyzed cross-coupling reactions of ketoacids, DFT calculations have been used to propose that the acyl radical adds to a Pd(II)-aryl complex, forming an acyl-Pd(III)-aryl species. sioc.ac.cn This intermediate is then reduced and undergoes reductive elimination to yield the final product. sioc.ac.cn

For reactions involving C-H activation, mechanistic studies are essential to understand the regioselectivity and efficiency of the process. For instance, in a rhodium-catalyzed macrolactonization, DFT computations and other studies supported a mechanism involving a carboxylate-directed, Markovnikov-selective hydrometalation of an alkyne. snnu.edu.cn This is followed by an intramolecular proton transfer from the carboxylic acid to initiate the oxidative addition. snnu.edu.cn

Isotopic labeling is another powerful tool for mechanistic investigation. In a study on the anaerobic carboxylation of 1-phenanthrenecarboxylic acid by marine sediment-derived bacteria, incubation with ¹³C-labeled bicarbonate confirmed the incorporation of inorganic carbon into the carboxyl group, demonstrating that carboxylation was the initial activation step.

While direct mechanistic investigations of complex reactions involving this compound are not extensively detailed in the provided results, the principles from related systems provide a framework for how such studies would be approached. Techniques like spectroscopy (NMR, ESI-MS), kinetics, and computational chemistry are invaluable for probing reaction pathways.

Table 3: Common Techniques for Mechanistic Investigation

| Technique | Information Gained |

| Density Functional Theory (DFT) Calculations | Intermediate and transition state energies, reaction pathways |

| Isotopic Labeling | Tracing the path of atoms through a reaction |

| Kinetic Studies | Reaction rates, rate laws, and activation parameters |

| In-situ Spectroscopy (e.g., NMR, IR) | Detection and characterization of transient intermediates |

| Mass Spectrometry (e.g., ESI-MS) | Identification of intermediates and products |

Derivatives, Analogs, and Structure Reactivity Relationships

Synthesis and Characterization of Substituted Phenanthrenecarboxylic Acids

The synthesis of functionalized phenanthrene (B1679779) derivatives, including carboxylic acids, is achieved through a variety of modern organic chemistry methods. These techniques allow for the introduction of a wide range of substituents onto the phenanthrene core.

One prominent method is the photocyclization of stilbene (B7821643) derivatives. A continuous flow oxidative photocyclization process has been developed for the scalable synthesis of functionalized phenanthrenes. beilstein-journals.org This reaction involves the photoisomerization of an E-stilbene to the reactive Z-isomer, which then undergoes photocyclization. The resulting dihydrophenanthrene is subsequently oxidized with iodine to yield the final phenanthrene product. beilstein-journals.org This flow chemistry approach is often faster and produces cleaner reactions compared to traditional batch processes. beilstein-journals.org

Another effective strategy is the iron(III)-catalyzed intramolecular coupling of 2'-alkynyl-biphenyl-2-carbaldehydes. This method provides a broad range of functionalized phenanthrene derivatives in moderate to good yields with high chemo- and regioselectivity. nih.gov Its advantages include mild reaction conditions and the ready availability of starting materials. nih.gov

Furthermore, a novel protocol for synthesizing functionalized phenanthrenes involves the photorearrangement of diarylethenes under UV irradiation. rsc.org The reaction proceeds via a 6π-electrocyclization to form a cyclic intermediate, which then rearranges to afford unsymmetrical phenanthrenes. rsc.org This method has proven effective for diarylethenes bearing oxazole, thiazole, pyrazole, and imidazole (B134444) moieties. rsc.org

The table below summarizes various synthetic methodologies for producing functionalized phenanthrene derivatives.

| Synthetic Method | Precursors | Key Reagents/Conditions | Advantages | Reference |

| Continuous Flow Photocyclization | Stilbene derivatives | UV light, Iodine, Continuous flow reactor | Scalable, Fast, Clean reactions | beilstein-journals.org |

| Iron(III)-Catalyzed Coupling | 2'-Alkynyl-biphenyl-2-carbaldehydes | Iron(III) catalyst | High selectivity, Mild conditions | nih.gov |

| Photorearrangement | Diarylethenes | UV irradiation (e.g., λ = 365 nm) | Access to unsymmetrical phenanthrenes | rsc.org |

| Brønsted Base Catalysis | Biaryl compounds with α-ketoester and alkyne moieties | Diisopropyl phosphite, Phosphazene base P2-tBu | High yields, Involves beilstein-journals.orgCurrent time information in Bangalore, IN.-phospha-Brook rearrangement | elsevierpure.com |

Characterization of these synthesized compounds relies on standard spectroscopic techniques, including ¹H and ¹³C NMR, as well as FT-IR spectroscopy, to confirm their molecular structures. academie-sciences.fr

Exploration of Isomeric Phenanthrenecarboxylic Acids

The position of the carboxylic acid group on the phenanthrene ring system gives rise to five distinct isomers: 1-, 2-, 3-, 4-, and 9-phenanthrenecarboxylic acid. A comprehensive study in 1960 documented the synthesis and characterization of all five of these monocarboxylic acids, establishing foundational synthetic routes and analytical data.

The synthesis of these isomers often employs classical methods such as the Haworth phenanthrene synthesis, which uses Friedel-Crafts acylation of naphthalene (B1677914) followed by cyclization, the Bardhan-Sengupta synthesis, and the Pschorr synthesis. Each route offers specific advantages for accessing particular substitution patterns. For instance, a known synthesis of 4-phenanthrenecarboxylic acid has been reported, contributing to the available chemical space of these isomers. acs.org

The properties and reactivity of these isomers are significantly influenced by the location of the carboxyl group. For example, the 4- and 5-positions are located in the sterically hindered "bay region" of the phenanthrene nucleus. This steric hindrance can impact the reactivity of a carboxyl group at the 4-position compared to one at the less hindered 2- or 9-positions. X-ray diffraction studies of 9-phenanthrenecarboxylic acid show that it crystallizes by forming cyclic hydrogen-bonded dimers, a common feature for carboxylic acids. The planarity of the phenanthrene core is a defining feature, though slight deviations can occur in the bay region due to steric strain.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 1-Phenanthrenecarboxylic acid | 27875-89-4 | C₁₅H₁₀O₂ | 222.24 | Carboxyl group adjacent to the fusion of two rings |

| This compound | 482-13-3 | C₁₅H₁₀O₂ | 222.24 | Carboxyl group in the sterically hindered "bay region" |

| 9-Phenanthrenecarboxylic acid | 837-45-6 | C₁₅H₁₀O₂ | 222.24 | Carboxyl group on the central ring |

Preparation and Reactivity of Functionalized Esters and Amides

The carboxylic acid functionality of this compound serves as a handle for further chemical modification, most commonly through the formation of esters and amides. These reactions involve the replacement of the hydroxyl group of the carboxylic acid. libretexts.org

Esterification: The reaction of a carboxylic acid with an alcohol to form an ester is known as esterification. This reaction is typically catalyzed by a strong acid and is reversible. libretexts.org To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water formed as a byproduct. libretexts.org For sterically hindered acids or less reactive alcohols, harsher conditions or more advanced catalytic systems may be necessary. researchgate.net A specific class of esters, silyl (B83357) alkyl esters of phenanthrene carboxylic acids, has been synthesized for applications in the semiconductor industry. google.com

Amidation: Amides are formed from the reaction of a carboxylic acid with an amine. The direct reaction is often difficult because the basic amine reacts with the acidic carboxylic acid to form a stable ammonium (B1175870) salt. chemistrysteps.com Therefore, heating above 100°C or the use of coupling reagents is typically required to facilitate the reaction under milder conditions. chemistrysteps.com Modern catalytic systems, such as those employing triphenylphosphine (B44618) oxide, can mediate the amidation of even hindered carboxylic acids with low-nucleophilicity amines, providing good yields without racemization. researchgate.net

The reactivity of these resulting esters and amides is generally lower than that of the parent carboxylic acid or its corresponding acyl chloride. Amides, in particular, are the least reactive derivatives of carboxylic acids due to resonance stabilization. chemistrysteps.com However, they can undergo reactions such as hydrolysis back to the carboxylic acid under strong acidic or basic conditions. chemistrysteps.com

Structural Modifications and Their Influence on Chemical Behavior

Structural modifications to the phenanthrenecarboxylic acid framework, either on the aromatic rings or at the carboxyl group, have a profound influence on the molecule's chemical behavior. These effects are primarily electronic and steric in nature.

The electronic properties of the phenanthrene system are governed by its extended π-conjugation. The introduction of substituents on the aromatic rings can significantly alter this electronic landscape. Electron-withdrawing groups, through their negative inductive effect, increase the acidity of the carboxylic acid proton. libretexts.org Conversely, electron-donating groups decrease the acidity. This modulation of acidity is a key principle in tuning the chemical properties of the molecule.

The position of the carboxyl group itself is a critical structural modification. As discussed with isomers, placing the group in the sterically crowded bay region (C4 position) can hinder its ability to react with bulky reagents compared to placement at more accessible positions like C2 or C9. The near-planar structure of the phenanthrene core is crucial for maximizing π-conjugation. This planarity facilitates π-π stacking interactions between molecules, which can influence bulk properties like crystal packing and solubility.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the complete structure of 4-Phenanthrenecarboxylic acid.

One-dimensional (1D) NMR experiments are the foundation of structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment further differentiates carbons based on the number of attached protons (CH, CH₂, CH₃) and identifies quaternary carbons.

For this compound, the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) would be expected to show a complex pattern of signals corresponding to the nine protons on the phenanthrene (B1679779) core. compoundchem.com The carboxylic acid proton is highly deshielded and would typically appear as a broad singlet at a downfield chemical shift, often between δ 10-13 ppm. libretexts.org

The ¹³C NMR spectrum would display 15 distinct signals, corresponding to the 15 carbon atoms in the molecule, unless there is accidental overlap. The carbonyl carbon of the carboxylic acid is characteristically found in the δ 165-185 ppm region. libretexts.orgoregonstate.edu The remaining 14 signals for the sp²-hybridized carbons of the phenanthrene ring would appear in the aromatic region (approximately δ 110-150 ppm). careerendeavour.com

A DEPT experiment would be instrumental in assigning these carbons:

DEPT-90: Would show signals only for the nine CH carbons of the phenanthrene ring.

DEPT-135: Would display positive signals for the nine CH carbons and negative signals for any CH₂ carbons (of which there are none in this aromatic system). Quaternary carbons are not observed in DEPT spectra.

Comparison: By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, the five quaternary carbons (four from the fused rings and one from the carboxylic acid group) can be identified by their presence in the former and absence in the latter. openstax.orglibretexts.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | ~ 7.0 - 9.0 |

| ¹H | Carboxylic Acid Proton (-COOH) | ~ 10.0 - 13.0 |

| ¹³C | Aromatic Carbons (Ar-C) | ~ 110 - 150 |

| ¹³C | Carboxylic Acid Carbon (-COOH) | ~ 165 - 185 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.org A COSY spectrum of this compound would show cross-peaks between adjacent protons on the aromatic rings, allowing for the tracing of proton-proton connectivity within the individual rings of the phenanthrene system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). columbia.edulibretexts.org For this compound, the HSQC spectrum would feature nine cross-peaks, each linking one of the nine aromatic proton signals to its corresponding aromatic carbon signal. This provides definitive C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to identifying long-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²J or ³J). columbia.edulibretexts.org This is particularly valuable for identifying quaternary carbons, which are not observed in HSQC or DEPT spectra. For instance, correlations would be expected from aromatic protons to the quaternary carbon of the carboxylic acid group, as well as to the quaternary carbons at the fusion points of the phenanthrene rings. This information allows for the complete assembly of the carbon skeleton and confirms the position of the carboxylic acid substituent. princeton.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₅H₁₀O₂), the monoisotopic mass is 222.06808 Da. uni.lu HRMS analysis would confirm this exact mass, thereby verifying the elemental formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₅H₁₁O₂⁺ | 223.07536 |

| [M+Na]⁺ | C₁₅H₁₀O₂Na⁺ | 245.05730 |

| [M-H]⁻ | C₁₅H₉O₂⁻ | 221.06080 |

Data sourced from predicted values. uni.lu

In mass spectrometry, the molecular ion (M⁺) can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. Aromatic carboxylic acids exhibit characteristic fragmentation pathways. libretexts.org

For this compound, the mass spectrum would be expected to show an intense molecular ion peak at m/z = 222 due to the stability of the aromatic system. youtube.com Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond would result in a prominent fragment ion at m/z = 205 ([M-17]⁺).

Loss of a carboxyl group (-COOH): Cleavage of the bond between the aromatic ring and the carboxyl group would lead to a fragment at m/z = 177 ([M-45]⁺). libretexts.orgscienceready.com.au

The presence of these characteristic fragments would provide strong evidence confirming the identity of the compound as a phenanthrene derivative bearing a carboxylic acid group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. compoundchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

The crystal structure of this compound has been determined, providing unambiguous proof of its molecular geometry. The analysis revealed that the compound crystallizes in the centrosymmetric space group P2(1)/n. In the solid state, the molecules form cyclic dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. The phenanthrene core is nearly planar, and the plane of the carboxylic acid group is twisted relative to the plane of the aromatic system, with a dihedral angle of 63.7(1)°.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Hydrogen Bonding | Cyclic Dimer |

| O···O Distance | 2.634(2) Å |

| O-H···O Angle | 176(3)° |

| Dihedral Angle (Phenanthrene Core to Carboxyl Group) | 63.7(1)° |

Infrared Ion Spectroscopy (IRIS) for Reference-Free Structural Elucidation of Transformation Products

Infrared Ion Spectroscopy (IRIS) has emerged as a powerful analytical technique for the structural elucidation of unknown compounds, including the transformation products of this compound. This method is particularly valuable as it circumvents the need for authentic reference standards, which are often unavailable for novel metabolites or degradation products.

The core principle of IRIS involves the coupling of mass spectrometry with infrared spectroscopy. Ions of a specific mass-to-charge ratio (m/z), corresponding to the compound of interest, are isolated in a mass spectrometer and then irradiated with a tunable infrared laser. When the frequency of the laser is resonant with a vibrational mode of the ion, the ion absorbs energy, leading to fragmentation. An infrared spectrum is generated by plotting the fragmentation intensity as a function of the infrared laser frequency. This vibrational fingerprint provides detailed information about the functional groups and their connectivity within the molecule.

A key advantage of IRIS is the ability to compare the experimentally obtained IR spectrum with theoretically predicted spectra for candidate structures. Quantum chemical calculations, such as those based on density functional theory (DFT), can generate theoretical IR spectra for various isomers of a transformation product. By matching the experimental spectrum to the calculated spectra, the most likely chemical structure can be identified with a high degree of confidence. This reference-free approach significantly accelerates the identification of unknown transformation products.

For instance, in the analysis of environmental or biological samples containing potential transformation products of this compound, liquid chromatography-mass spectrometry (LC-MS) can be used for initial separation and detection. The ions corresponding to potential metabolites or degradation products can then be subjected to IRIS analysis for definitive structural characterization.

Hypothetical IRIS Analysis Workflow for a Transformation Product of this compound:

| Step | Description |

| 1. Sample Introduction and Ionization | An extract containing the transformation product is introduced into an LC-MS system. The compound is separated by liquid chromatography and ionized, typically by electrospray ionization (ESI). |

| 2. Mass Selection | The ion corresponding to the m/z of the transformation product is isolated in the ion trap of the mass spectrometer. |

| 3. IR Irradiation | The isolated ions are irradiated with a tunable IR laser across a range of frequencies. |

| 4. Fragmentation and Detection | At resonant frequencies, the ions absorb IR photons and fragment. The resulting fragment ions are detected by the mass spectrometer. |

| 5. Spectrum Generation | An IRIS spectrum is constructed by plotting the fragmentation yield against the IR laser wavenumber. |

| 6. Computational Modeling | Theoretical IR spectra for a library of potential isomeric structures of the transformation product are calculated using quantum chemistry methods. |

| 7. Structural Elucidation | The experimental IRIS spectrum is compared with the computed spectra. The structure corresponding to the best-matching theoretical spectrum is assigned to the transformation product. |

Integration of Multi-Spectroscopic Approaches in Research Methodologies

While standalone spectroscopic techniques are powerful, the integration of multiple methods provides a more robust and comprehensive approach to the structural elucidation of this compound and its derivatives. A combination of techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy is often employed to unambiguously determine the molecular structure of these complex compounds.

High-Performance Liquid Chromatography (HPLC) is frequently used as the initial separation technique. When coupled with a diode-array detector (DAD) and a mass spectrometer (LC-DAD-MS), it allows for the separation of complex mixtures and provides preliminary information on the purity, UV-Vis absorption characteristics, and molecular weight of the components. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, which is crucial for determining the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for the analysis of volatile or semi-volatile derivatives of this compound. Derivatization is often necessary to increase the volatility and thermal stability of the carboxylic acid for GC analysis. The resulting mass spectra provide characteristic fragmentation patterns that can be used for identification by comparison with spectral libraries or through detailed interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships. For complex samples or when only small amounts of a compound are available, the hyphenation of HPLC with solid-phase extraction (SPE) and NMR (HPLC-SPE-NMR) allows for the online isolation and subsequent NMR analysis of individual components from a mixture.

A synergistic approach that combines these techniques is exemplified in the study of natural products and environmental metabolites. For instance, the identification of novel phenanthrene derivatives often involves an initial screening by HPLC-MS to identify compounds of interest. These compounds are then isolated, or analyzed online using techniques like HPLC-SPE-NMR, to acquire the detailed structural information necessary for full characterization.

Illustrative Integrated Spectroscopic Data for a Phenanthrene Derivative:

| Spectroscopic Technique | Observed Data (for a representative Phenanthrene Carboxylic Acid Derivative) | Interpretation |

| HPLC-DAD | Retention Time: 12.5 min; UV λmax: 254, 280, 310 nm | Indicates a compound of moderate polarity with a phenanthrene chromophore. |

| HRMS (ESI+) | m/z [M+H]⁺: 223.0754 | Suggests a molecular formula of C₁₅H₁₀O₂. |

| GC-MS (of trimethylsilyl (B98337) derivative) | M⁺ at m/z 294, with characteristic fragments | Confirms molecular weight and provides a fragmentation pattern for library matching or structural inference. |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.5-8.8 (m, 9H, aromatic protons), δ 11.5 (br s, 1H, -COOH) | Reveals the presence of a phenanthrene ring system and a carboxylic acid proton. |

| ¹³C NMR (125 MHz, CDCl₃) | δ 122-135 (aromatic carbons), δ 172.5 (-COOH) | Shows the carbon signals corresponding to the phenanthrene core and the carboxylic acid functional group. |

By integrating the data from these various spectroscopic methods, researchers can confidently identify and characterize this compound and its transformation products, even in complex matrices and at low concentrations.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical methods are employed to model the electronic behavior of 4-phenanthrenecarboxylic acid, yielding detailed information about its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine its optimized molecular geometry in the ground state. researchgate.net Such calculations reveal bond lengths, bond angles, and dihedral angles, confirming the near-planarity of the phenanthrene (B1679779) core. nih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich regions (like the carboxylic oxygen atoms) and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Ground State Properties of this compound via DFT

| Property | Predicted Value/Information | Significance |

| Optimized Geometry | Nearly planar phenanthrene core with the carboxyl group slightly twisted. | Provides the most stable three-dimensional structure. |

| HOMO Energy | Relates to the ability to donate electrons. | |

| LUMO Energy | Relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. researchgate.net | |

| Dipole Moment | Non-zero due to the polar -COOH group. | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential around oxygen atoms; positive potential near the carboxylic hydrogen. | Predicts sites for intermolecular interactions and chemical reactions. researchgate.net |

Note: Specific energy values are dependent on the chosen functional and basis set.

Computational chemistry, particularly using DFT, is instrumental in mapping out reaction pathways and determining their feasibility. The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be calculated by identifying the transition state structure. wikipedia.orglibretexts.org The Arrhenius equation provides the quantitative basis for the relationship between activation energy and the reaction rate. libretexts.orglibretexts.org

For this compound, theoretical models can predict the activation energies for various reactions, such as esterification, amidation, or electrophilic substitution on the aromatic rings. libretexts.org By calculating the energy of the reactants, the transition state, and the products, a potential energy surface for the reaction can be constructed. The transition state is a first-order saddle point on this surface, and its energy relative to the reactants defines the activation barrier. almerja.com These calculations help in understanding reaction mechanisms and predicting which reaction pathways are kinetically favored. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and non-covalent interactions. rsc.orgrsc.org For this compound, MD simulations can model the rotation of the carboxylic acid group relative to the rigid phenanthrene backbone. This analysis helps identify the most stable conformers and the energy barriers between them. fiveable.mequizlet.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. mdpi.com By simulating a single molecule of this compound in a solvent box (e.g., water or an organic solvent), one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules. amolf.nl In simulations of multiple solute molecules, the formation of hydrogen-bonded dimers, a common feature of carboxylic acids, can be investigated. nih.gov These simulations also capture weaker van der Waals and π-π stacking interactions between the phenanthrene rings, which are crucial for understanding the molecule's behavior in condensed phases. nih.govmasterorganicchemistry.com

In Silico Approaches for Spectroscopic Data Prediction

Computational methods can predict various types of spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

In silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a reliable tool in chemical analysis. nmrdb.org Methods for predicting ¹H and ¹³C NMR spectra range from empirical, database-driven approaches to more rigorous quantum mechanical calculations based on DFT. nih.govliverpool.ac.uk For this compound, DFT-based methods can calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

These predictions are highly sensitive to the molecule's geometry, allowing computational chemists to test different conformations and see which one produces a theoretical spectrum that best matches experimental results. liverpool.ac.uk Machine learning algorithms trained on large databases of experimental spectra have also emerged as a rapid and accurate method for predicting chemical shifts. nih.gov

Table 2: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12-13 | ~170-175 |

| Aromatic Protons (Phenanthrene) | ~7.5-9.0 | ~120-135 |

| Quaternary Carbons (Phenanthrene) | - | ~125-140 |

Note: Predicted values are approximate and can vary based on the computational method and solvent model used.

The fragmentation patterns observed in mass spectrometry (MS) can be rationalized and predicted using computational approaches. When a molecule like this compound is ionized in a mass spectrometer, it forms an energetically unstable molecular ion (M⁺•) that breaks down into smaller, more stable fragments. chemguide.co.uk

The most common fragmentation pathways for aromatic carboxylic acids can be simulated by calculating the energies of various potential fragment ions. youtube.com For this compound, key predicted fragmentation steps include:

Loss of a hydroxyl radical (•OH): This leads to the formation of a stable acylium ion [M-17]⁺.

Loss of a carboxyl radical (•COOH): This results in the phenanthrene cation [M-45]⁺.

Decarboxylation (loss of CO₂): This pathway can also lead to the phenanthrene cation [M-44]⁺•.

The relative abundance of these fragment ions in the mass spectrum is related to their thermodynamic stability, which can be estimated computationally. The base peak in the spectrum often corresponds to the most stable fragment cation formed. libretexts.org For aromatic systems, the aromatic cation itself is often very stable, leading to a prominent peak. youtube.com A study of a phenanthrene carboxylic acid isomer showed a mass spectral profile consistent with these fragmentation patterns. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula |

| 222 | Molecular Ion [M]⁺• | [C₁₅H₁₀O₂]⁺• |

| 205 | [M - OH]⁺ | [C₁₅H₉O]⁺ |

| 178 | [M - CO₂]⁺• | [C₁₄H₁₀]⁺• |

| 177 | [M - COOH]⁺ | [C₁₄H₉]⁺ |

Theoretical IR Fingerprint Prediction

Computational chemistry offers powerful tools for predicting the infrared (IR) spectrum of molecules, providing a theoretical "fingerprint" that can aid in experimental identification and characterization. For this compound, theoretical IR spectra can be generated using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). These calculations model the vibrational modes of the molecule, from which the corresponding IR absorption frequencies and intensities can be derived.

The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, a frequency analysis is performed, which calculates the energies of the different vibrational modes of the atoms. These vibrations include stretching, bending, and rocking of the chemical bonds. Each vibrational mode that results in a change in the molecule's dipole moment is considered IR active and will correspond to an absorption band in the predicted spectrum.

For a molecule like this compound, the predicted IR spectrum would exhibit characteristic bands originating from both the phenanthrene core and the carboxylic acid functional group. The phenanthrene moiety would contribute to bands in the aromatic C-H stretching region (typically around 3100-3000 cm⁻¹) and the aromatic C=C stretching region (around 1600-1450 cm⁻¹). The out-of-plane C-H bending vibrations, which are often strong in the fingerprint region (below 1000 cm⁻¹), are particularly useful for identifying the substitution pattern on the aromatic rings.

The addition of the carboxylic acid group at the 4-position introduces several distinct and strong absorption bands. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. A sharp and intense C=O (carbonyl) stretching band would be predicted around 1700 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations would appear in the fingerprint region.

It is important to note that theoretical calculations are often performed on a single molecule in the gas phase. Therefore, the predicted frequencies may deviate from experimental spectra, which are typically measured on solid or liquid samples where intermolecular interactions can influence the vibrational modes. To improve accuracy, computational models can incorporate solvent effects or solid-state environments. Anharmonicity, which is the deviation of a chemical bond's vibration from a simple harmonic oscillator, can also be accounted for in more advanced calculations to yield better agreement with experimental data. bohrium.com

Below is a table summarizing the expected theoretical vibrational frequencies for key functional groups in this compound, based on typical ranges for related compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| Aromatic C-H Stretch | Phenanthrene Ring | 3100 - 3000 |

| C=O Stretch | Carboxylic Acid | ~1700 (intense) |

| Aromatic C=C Stretch | Phenanthrene Ring | 1600 - 1450 |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 |

| O-H Bend | Carboxylic Acid | 1440 - 1395 |

| Aromatic C-H Bend | Phenanthrene Ring | 900 - 675 |

Environmental Research and Biotransformation Pathways

Role as an Intermediate in Polycyclic Aromatic Hydrocarbon (PAH) Biodegradation

4-Phenanthrenecarboxylic acid is a key intermediate metabolite in the biodegradation of several polycyclic aromatic hydrocarbons (PAHs), which are widespread environmental pollutants known for their toxic, mutagenic, and carcinogenic properties. The microbial breakdown of these complex organic molecules is a crucial process for their removal from contaminated environments.

Microorganisms have evolved diverse metabolic pathways to utilize PAHs as a source of carbon and energy. These pathways can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Pyrene (B120774), a four-ring PAH, can be degraded by various bacteria, including those from the genus Mycobacterium. In the aerobic degradation of pyrene by certain Mycobacterium strains, this compound has been identified as a significant metabolite. The degradation pathway often begins with the oxidation of pyrene at the C-4 and C-5 positions, leading to the formation of pyrene-4,5-dione. This is then further metabolized, resulting in the cleavage of one of the aromatic rings to form phenanthrene-4,5-dicarboxylic acid. Subsequent decarboxylation of this intermediate yields this compound.